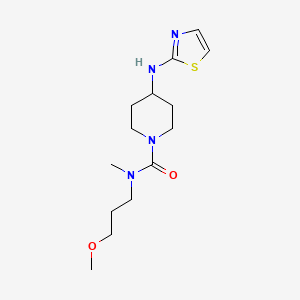![molecular formula C18H25N3O2 B6624639 N-[1-(3-methoxyphenyl)-2-methylpropan-2-yl]-1-propan-2-ylpyrazole-4-carboxamide](/img/structure/B6624639.png)
N-[1-(3-methoxyphenyl)-2-methylpropan-2-yl]-1-propan-2-ylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-methoxyphenyl)-2-methylpropan-2-yl]-1-propan-2-ylpyrazole-4-carboxamide is a chemical compound that is commonly known as 'GW501516' or 'Cardarine'. It is a synthetic drug that was initially developed by GlaxoSmithKline in the 1990s for the treatment of metabolic and cardiovascular diseases. However, due to its ability to enhance physical performance and endurance, it has gained popularity among athletes and bodybuilders.
Wirkmechanismus
GW501516 works by activating the PPARδ pathway, which leads to the upregulation of several genes involved in lipid and glucose metabolism, as well as energy expenditure. This results in increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, leading to improved endurance and physical performance.
Biochemical and physiological effects:
GW501516 has been shown to have several biochemical and physiological effects, including increased endurance, improved lipid and glucose metabolism, and reduced inflammation. It has also been shown to improve cardiac function and reduce the risk of atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
GW501516 has several advantages for use in lab experiments, including its ability to activate the PPARδ pathway and its well-established safety profile. However, its potential for abuse and its status as a banned substance in many sports organizations limit its use in certain settings.
Zukünftige Richtungen
Several areas of research hold promise for the future development and application of GW501516, including its potential use in the treatment of metabolic disorders, cardiovascular diseases, and cancer. Additionally, further studies are needed to better understand its mechanism of action and to identify any potential long-term side effects.
Synthesemethoden
The synthesis of GW501516 involves several steps, including the reaction of 2-methyl-4-(trifluoromethyl)pyridine with 3-methoxybenzyl chloride to form 2-methyl-4-(3-methoxybenzyl)pyridine. This intermediate is then reacted with 2-(4-(2-(1-methyl-2-oxo-5-(propan-2-yl)-1,2,3,6-tetrahydropyridin-4-yl)ethyl)phenylamino)acetamide to form GW501516.
Wissenschaftliche Forschungsanwendungen
GW501516 has been extensively studied for its potential therapeutic applications in several areas, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to activate the peroxisome proliferator-activated receptor delta (PPARδ) pathway, which plays a crucial role in regulating lipid and glucose metabolism, as well as energy homeostasis.
Eigenschaften
IUPAC Name |
N-[1-(3-methoxyphenyl)-2-methylpropan-2-yl]-1-propan-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-13(2)21-12-15(11-19-21)17(22)20-18(3,4)10-14-7-6-8-16(9-14)23-5/h6-9,11-13H,10H2,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYULESCGGMDHKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C(=O)NC(C)(C)CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S,4R)-1-[[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624557.png)
![[(3S,4R)-1-[(3-chloro-4-fluorophenyl)methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624564.png)
![[(3S,4R)-1-[(4-aminoquinazolin-2-yl)methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624571.png)
![N-[2-(2-bromo-4-chloro-6-cyanoanilino)ethyl]acetamide](/img/structure/B6624582.png)
![N-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-1-[(4-fluorophenyl)methyl]-5-methyltriazole-4-carboxamide](/img/structure/B6624585.png)
![N-[(2-bromo-3-methylphenyl)methyl]oxan-4-amine](/img/structure/B6624596.png)
![[(3S,4R)-1-[[3-(methoxymethyl)phenyl]methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624606.png)
![2-bromo-N-[2-(2-methylpropoxy)ethyl]furan-3-carboxamide](/img/structure/B6624616.png)
![N,N-diethyl-3-[(5-methyl-1,3-thiazol-2-yl)methylamino]benzenesulfonamide](/img/structure/B6624629.png)
![3-[4-(3-Bromopyridin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B6624645.png)
![7-[[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]oxy]-4-propan-2-ylchromen-2-one](/img/structure/B6624650.png)

![2-[(6-Ethyl-5-fluoropyrimidin-4-yl)-propan-2-ylamino]ethanol](/img/structure/B6624656.png)
![4-[[(5-Chloropyrimidin-4-yl)-cyclopropylamino]methyl]-2-methoxyphenol](/img/structure/B6624658.png)